4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine atoms and a bromomethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the treatment of 3-(bromomethyl)pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms, leading to the formation of less substituted pyrazolopyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Oxidation: Formation of pyrazolopyridine aldehydes or carboxylic acids.
Reduction: Formation of less brominated pyrazolopyridine derivatives.
Scientific Research Applications
4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to specific receptors or enzymes, thereby affecting signal transduction and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 4-(Bromomethyl)pyridine
- 6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and a bromomethyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H5Br3N2 |
---|---|
Molecular Weight |
368.85 g/mol |
IUPAC Name |
4,6-dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5Br3N2/c9-2-5-3-12-13-4-6(10)1-7(11)8(5)13/h1,3-4H,2H2 |
InChI Key |
LKOPAMYROCXIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.